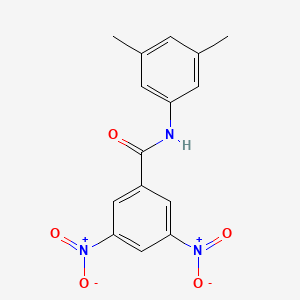

N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide

Description

Contextualization of Substituted Benzamides in Chemical Biology and Medicinal Chemistry Research

Substituted benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the aromatic ring. This structural motif is a cornerstone in medicinal chemistry and chemical biology due to its versatile pharmacological activities. walshmedicalmedia.com Benzamide (B126) derivatives are known to exhibit a wide range of biological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com Their ability to form hydrogen bonds and engage in various intermolecular interactions allows them to bind to a diverse array of biological targets, such as enzymes and receptors. researchgate.net

In the realm of psychiatry, for instance, specific substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) have been utilized for their therapeutic properties. walshmedicalmedia.com Furthermore, the benzamide scaffold is a common feature in many approved drugs and clinical candidates, underscoring its importance in drug discovery and development. The adaptability of the benzamide structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive framework for the design of new therapeutic agents. researchgate.net

Rationale for Comprehensive Academic Investigation of N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide

The specific compound, this compound, combines the core benzamide structure with two key modifications: a 3,5-dimethylphenyl group attached to the amide nitrogen and two nitro groups at the 3 and 5 positions of the benzoyl ring. The rationale for its investigation stems from the established biological activities of related dinitrobenzamide derivatives. The dinitrobenzamide scaffold, in particular, has been identified as a potent pharmacophore, especially in the context of infectious diseases. rsc.org

Research into dinitrobenzamide analogs has revealed their significant potential as antitubercular agents. nih.govbenthamdirect.com Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of new drugs with novel mechanisms of action. nih.govbenthamdirect.com The dinitrobenzamide core has been found to be a key component in compounds that inhibit essential enzymes in Mycobacterium tuberculosis, such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.govresearchgate.net The investigation of this compound is therefore driven by the need to explore the structure-activity relationships within this class of compounds to develop more effective treatments for tuberculosis. rsc.org

Overview of Current Research Landscape for this compound and Related Dinitrobenzamide Derivatives

The current research landscape for dinitrobenzamide derivatives is highly active, with a primary focus on their antimicrobial properties. Numerous studies have reported the design, synthesis, and biological evaluation of novel dinitrobenzamide analogs. nih.govnih.gov A significant portion of this research is dedicated to combating tuberculosis, with efforts to optimize the dinitrobenzamide scaffold to enhance potency against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net

Beyond their antitubercular activity, dinitrobenzamide derivatives have also been explored for their potential as antifungal agents. researchgate.net Studies have shown that certain compounds in this class exhibit fungicidal activity against various Candida species, which are a common cause of opportunistic infections in immunocompromised individuals. researchgate.net The mechanism of action for these antifungal effects is thought to involve disruption of the fungal cell membrane. researchgate.net

The synthesis of these compounds typically involves the reaction of 3,5-dinitrobenzoic acid with a corresponding amine. nih.govresearchgate.net Researchers are actively exploring different synthetic methodologies to create diverse libraries of dinitrobenzamide derivatives with a wide range of substituents to probe the impact of structural modifications on biological activity. nih.govresearchgate.net While specific research focusing solely on this compound is not extensively documented in publicly available literature, the broader research on related analogs provides a strong foundation for understanding its potential properties and applications.

Interactive Data Tables

The following tables provide an overview of the structural and biological properties of representative dinitrobenzamide derivatives, offering context for the potential characteristics of this compound.

Table 1: Physicochemical Properties of Related Dinitrobenzamide Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,5-Dinitrobenzamide (B1662146) | C₇H₅N₃O₅ | 211.13 | 181-183 |

| N-Methyl-3,5-dinitrobenzamide | C₈H₇N₃O₅ | 225.16 | Not available |

| N-(4-Chlorobenzyl)-3,5-dinitrobenzamide | C₁₄H₁₀ClN₃O₅ | 335.70 | 190.4–190.7 researchgate.net |

Table 2: Biological Activity of Selected Dinitrobenzamide Derivatives Against Mycobacterium tuberculosis

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Dinitrobenzamide derivative c2 | M. tuberculosis H37Rv | 0.031 | nih.gov |

| Dinitrobenzamide derivative d1 | M. tuberculosis H37Rv | 0.031 | nih.gov |

| Dinitrobenzamide derivative d2 | M. tuberculosis H37Rv | 0.031 | nih.gov |

| Dinitrobenzamide derivative 18a | Drug-sensitive and multidrug-resistant M. tuberculosis | 0.056–0.078 | nih.gov |

| Dinitrobenzamide derivative 20e | Drug-sensitive and multidrug-resistant M. tuberculosis | 0.056–0.078 | nih.gov |

Table 3: Antifungal Activity of a Dinitrobenzamide Derivative

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| N-(4-Chlorobenzyl)-3,5-dinitrobenzamide | Not specified | Not specified | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-9-3-10(2)5-12(4-9)16-15(19)11-6-13(17(20)21)8-14(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEENRMSDYGSFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3,5 Dimethylphenyl 3,5 Dinitrobenzamide

Established Synthetic Routes for N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide

The synthesis of the target compound requires two primary precursors: 3,5-dimethylaniline (B87155) and an activated form of 3,5-dinitrobenzoic acid, typically 3,5-dinitrobenzoyl chloride. wikipedia.org

The synthesis of 3,5-dinitrobenzoic acid is a critical step, generally accomplished through the nitration of benzoic acid. The carboxyl group of benzoic acid is a meta-directing deactivator, which means that electrophilic substitution, such as nitration, is directed to the positions meta to it (positions 3 and 5). This inherent electronic property facilitates the desired regioselectivity. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Once 3,5-dinitrobenzoic acid is obtained, it must be "activated" to facilitate amide bond formation. A common method is its conversion to the more reactive acyl chloride, 3,5-dinitrobenzoyl chloride. wikipedia.org This is achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgnih.gov These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. researchgate.net

The second precursor, 3,5-dimethylaniline, is a commercially available starting material.

The final step in the synthesis is the formation of the amide bond by reacting 3,5-dinitrobenzoyl chloride with 3,5-dimethylaniline. This reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

This condensation reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. mnstate.edujocpr.com The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. mnstate.edu The removal of HCl drives the reaction to completion according to Le Châtelier's principle. The general reaction is outlined below:

Reactants: 3,5-dinitrobenzoyl chloride and 3,5-dimethylaniline

Solvent: Aprotic solvents like dichloromethane, diethyl ether, or pyridine are commonly used.

Base: Pyridine or triethylamine. mnstate.edu

Product: this compound

The resulting product can typically be purified through standard laboratory techniques such as recrystallization to obtain a solid of high purity. nih.gov

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in chemical synthesis. For the synthesis of this compound, several parameters can be adjusted. A factorial design approach can be employed to systematically study the effects of multiple variables. rsc.org

Key parameters for optimization include:

Temperature: While many acylation reactions proceed readily at room temperature, gentle heating may be required to ensure the reaction goes to completion. However, excessive heat should be avoided to prevent side reactions.

Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Acetonitrile (B52724) has been shown to provide a good balance between conversion and selectivity in some related syntheses. scielo.br

Stoichiometry: The molar ratio of the reactants (acyl chloride to amine) and the base is critical. A slight excess of the amine or the use of at least one equivalent of the base is common to ensure complete consumption of the acyl chloride and neutralization of the HCl byproduct.

Reaction Time: The reaction progress should be monitored (e.g., by thin-layer chromatography) to determine the optimal time for completion, avoiding prolonged reaction times that could lead to product degradation or side-product formation. scielo.br

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane | Pyridine (as solvent and base) | Acetonitrile | Solubility and reaction rate vary; pyridine can accelerate the reaction. |

| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | Higher temperatures may increase reaction rate but can also lead to side products. |

| Base (Equivalents) | Triethylamine (1.1 eq) | Pyridine (excess) | None (if amine is in excess) | Base is crucial for neutralizing HCl and driving the reaction forward. |

| Time | 2-4 hours | 1-2 hours | 4-6 hours | Reaction is typically complete within a few hours at room temperature. scielo.br |

Development of Novel Synthetic Protocols for Dinitrobenzamide Scaffolds

While traditional methods are reliable, research continues to focus on developing more efficient, rapid, and environmentally friendly synthetic protocols for benzamide (B126) and dinitrobenzamide scaffolds. unife.itfrontiersin.org

Modern synthetic chemistry has introduced several techniques to accelerate reaction rates and improve efficiency. These methods often reduce reaction times from hours to minutes and can lead to higher yields with cleaner product profiles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. It can dramatically reduce reaction times by efficiently and uniformly heating the reaction mixture. The direct esterification of alcohols with 3,5-dinitrobenzoic acid, a related reaction, has been successfully performed using microwave assistance in the presence of a catalytic amount of sulfuric acid. researchgate.net This approach avoids the need to pre-form the acyl chloride, making the process greener and more atom-economical. researchgate.net

Ultrasonic Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another expedited pathway. The direct condensation of benzoic acids and amines has been achieved under ultrasonic irradiation in the presence of a reusable solid acid catalyst. researchgate.net This method is noted for its mild conditions, low reaction times, and high yields. researchgate.net

| Technique | Typical Reaction Time | Key Advantages | Reference Example |

|---|---|---|---|

| Conventional Heating | 2-24 hours | Well-established, simple equipment | Standard acylation with acyl chloride |

| Microwave-Assisted Synthesis | 5-30 minutes | Rapid heating, reduced time, often higher yields | Microwave-assisted preparation of dinitrobenzoates researchgate.net |

| Ultrasonic Irradiation | 30-90 minutes | Mild conditions, high efficiency, green technology | Direct condensation of benzoic acids and amines researchgate.net |

Selectivity is a cornerstone of modern organic synthesis, aiming to modify specific functional groups or positions on a molecule while leaving others untouched.

Regioselectivity in Nitration: The synthesis of the 3,5-dinitrobenzoyl precursor is an excellent example of regioselectivity. As mentioned, the carboxyl group of benzoic acid directs incoming electrophiles to the meta positions. Understanding and exploiting such directing group effects are fundamental to achieving the desired substitution pattern and avoiding the formation of unwanted isomers.

Chemoselectivity in Amide Formation: In molecules with multiple nucleophilic sites (e.g., a compound containing both an amine and an alcohol group), achieving chemoselectivity is vital. The reaction of an acyl chloride with an amine is generally much faster than its reaction with an alcohol, allowing for the selective formation of an amide in the presence of a hydroxyl group. For complex substrates, protecting groups may be employed to temporarily block more reactive sites and direct the reaction to the desired location. The development of new catalytic systems continues to provide more sophisticated tools for achieving high chemo- and regioselectivity in the synthesis of complex molecules. mdpi.comnih.gov

Derivatization Strategies of the this compound Core Structure

Chemical derivatization of the this compound scaffold is a key strategy for studying structure-activity relationships (SAR). Modifications are systematically introduced to probe the chemical space around the core structure, leading to the development of analogs with tailored properties. These strategies can be broadly categorized into modifications of the phenyl ring, substitutions on the dinitrobenzoyl ring, and the incorporation of chirality.

The 3,5-dimethylphenyl portion of the molecule, often referred to as ring A, offers several avenues for modification. Research into related N-alkylphenyl-3,5-dinitrobenzamide analogs has explored the role of the methyl substituents on this ring.

One key derivatization approach involves the synthesis of analogs lacking one or both methyl groups to ascertain their importance. For instance, a series of N-phenyl dinitrobenzamide analogs were synthesized without methyl substituents on the phenyl ring to evaluate the impact of this change. Comparative studies suggest that while the presence of methyl groups can influence activity, their role is not always critical for the molecule's function in certain biological contexts. The activity pattern in some studies indicated that a methyl group is preferable over other substituents at this position.

Further modifications can include the introduction of different alkyl or functional groups at various positions on the phenyl ring to modulate electronic and steric properties.

Table 1: Examples of Modifications on the Phenyl Moiety in Dinitrobenzamide Analogs

| Compound ID | Modification on Phenyl Ring | Reported Activity Context | Reference |

|---|---|---|---|

| 7j-s (series) | Removal of methyl groups | Anti-TB activity |

| 10(a-e) (series) | Unsubstituted N-phenyl | Anti-TB activity | |

This table is interactive and can be sorted by column.

The 3,5-dinitrobenzoyl moiety is a strong π-accepting group, and its electronic properties are central to the molecule's characteristics. The two nitro groups are primary targets for chemical substitution.

A common strategy involves the reduction of the nitro groups to amino groups. For example, in analogous sulfanilamide (B372717) compounds, dinitro precursors are reduced to diamino derivatives using palladium on activated carbon (Pd/C) under a hydrogen atmosphere. These resulting amino groups can then serve as handles for further derivatization.

Other substitutions for the nitro groups have been explored in similar scaffolds, including their replacement with chloro, cyano, carboxylate, amide, and methyl ketone moieties. The synthesis of these analogs often begins with the corresponding diamino intermediate, which can undergo reactions like the Sandmeyer reaction to introduce chloro groups. The conversion to amides or esters can be achieved from a diacid intermediate.

The synthesis of these derivatives typically starts from 3,5-dinitrobenzoic acid, which can be converted to the more reactive 3,5-dinitrobenzoyl chloride by reacting with agents like thionyl chloride or phosphorus pentachloride. This acyl chloride is a key intermediate for creating the amide linkage and other derivatives.

Table 2: Substitution Examples on the Dinitrobenzoyl Moiety of Analogous Compounds

| Original Group | Substituted Group | Synthetic Method Example | Reference |

|---|---|---|---|

| Dinitro (-NO₂)₂ | Diamino (-NH₂)₂ | Reduction with Pd/C and H₂ | |

| Diamino (-NH₂)₂ | Dichloro (-Cl)₂ | Sandmeyer reaction (NaNO₂, CuCl) | |

| Dinitro (-NO₂)₂ | Dicyano (-CN)₂ | Not specified |

This table is interactive and can be sorted by column.

Introducing chirality into the structure allows for the investigation of enantioselectivity in biological or chemical systems. A primary method for this is to introduce a chiral center in the linker between the nitrogen atom and the phenyl ring.

In a study on N-alkylphenyl-3,5-dinitrobenzamide analogs, a chiral center was introduced by using chiral amines in the synthesis. This resulted in the creation of R- and S-enantiomers, which were subsequently evaluated separately. For instance, the synthesis of enantiomeric pairs allowed researchers to determine that one enantiomer could be more active than the other, highlighting the importance of stereochemistry.

Another approach involves using enantiomerically pure building blocks from the outset. The synthesis of certain chiral stationary phases (CSPs) for chromatography utilizes N-(1-arylpropyl)-3,5-dinitrobenzamide as a chiral selector. The key intermediates for these are enantiomerically pure amines, which can be prepared via methods like enzymatic resolution. These chiral amines are then reacted with 3,5-dinitrobenzoyl chloride to form the final chiral dinitrobenzamide derivative.

Table 3: Chiral Analogs and Synthetic Approaches

| Analog Type | Method of Chirality Introduction | Key Intermediate | Reference |

|---|---|---|---|

| Enantiomeric N-alkylphenyl-3,5-dinitrobenzamides | Use of chiral amines in synthesis | Chiral amine | |

| N-(1-arylpropyl)-3,5-dinitrobenzamide selectors | Reaction with enantiopure amines | Enantiomerically pure allyl aryl amines |

This table is interactive and can be sorted by column.

Advanced Spectroscopic and Crystallographic Characterization of N 3,5 Dimethylphenyl 3,5 Dinitrobenzamide and Its Analogs

High-Resolution Spectroscopic Analysis

Spectroscopic analysis provides the initial and most crucial insights into the molecular structure of a compound in various states. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry collectively offer a complete picture of the atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for the complete structural elucidation of N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide.

Based on data from analogous compounds such as N-alkyl-3,5-dinitrobenzamides and other substituted benzamides, the expected chemical shifts (δ) in a solvent like DMSO-d₆ can be predicted. mdpi.comchemicalbook.com The ¹H NMR spectrum is expected to show distinct signals for the amide proton (N-H), the aromatic protons of both rings, and the methyl protons. The 3,5-dinitrobenzoyl moiety typically displays a characteristic pattern: a triplet for the H4' proton around 9.1-9.2 ppm and a doublet for the H2'/H6' protons around 8.9-9.0 ppm. mdpi.com The 3,5-dimethylphenyl ring would show singlets for the H2/H6 protons and the H4 proton, along with a singlet for the two equivalent methyl groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Data are predicted based on analyses of structural analogs. Actual values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | ~10.5 - 11.0 | - |

| C1 | - | ~138 |

| C2, C6 | ~7.4 - 7.5 | ~118 - 120 |

| C3, C5 | - | ~139 |

| C4 | ~7.1 - 7.2 | ~125 - 127 |

| C=O | - | ~162 - 164 |

| C1' | - | ~138 - 140 |

| C2', C6' | ~8.9 - 9.0 | ~128 - 130 |

| C3', C5' | - | ~148 - 150 |

| C4' | ~9.1 - 9.2 | ~122 - 124 |

| -CH₃ | ~2.3 - 2.4 | ~21 - 22 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the amide linkage, nitro groups, and substituted aromatic rings.

The FT-IR spectrum of a 3,5-dinitrobenzamide (B1662146) analog typically shows a sharp absorption band for the N-H stretch in the range of 3300-3100 cm⁻¹. researchgate.net The amide I band (primarily C=O stretching) is expected as a strong absorption around 1650-1680 cm⁻¹, while the amide II band (N-H bending coupled with C-N stretching) appears near 1550-1520 cm⁻¹. The nitro groups give rise to two very strong and characteristic absorption bands: the asymmetric stretching (νas NO₂) vibration around 1530-1560 cm⁻¹ and the symmetric stretching (νs NO₂) vibration around 1340-1360 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the rings appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic rings, which are often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | FT-IR | 3300 - 3100 | Medium |

| Aromatic C-H Stretch | FT-IR | 3100 - 3000 | Medium |

| Amide I (C=O Stretch) | FT-IR | 1680 - 1650 | Strong |

| Aromatic C=C Stretch | FT-IR | 1600 - 1450 | Medium |

| Amide II (N-H Bend, C-N Stretch) | FT-IR | 1550 - 1520 | Strong |

| Asymmetric NO₂ Stretch | FT-IR | 1560 - 1530 | Very Strong |

| Symmetric NO₂ Stretch | FT-IR | 1360 - 1340 | Very Strong |

| C-N Stretch | FT-IR | 1300 - 1200 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

The calculated monoisotopic mass of this compound (C₁₅H₁₃N₃O₅) is 315.0855 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thus verifying the elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. The most common fragmentation pathway for amides is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom or the carbonyl carbon and the aromatic ring. Key fragmentation patterns would likely include:

Cleavage of the amide C-N bond: This would lead to the formation of the 3,5-dinitrobenzoyl cation at m/z 195 and the 3,5-dimethylaniline (B87155) radical cation at m/z 121.

Loss of nitro groups: Sequential loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or fragment ions is a characteristic fragmentation pathway for nitroaromatic compounds.

Cleavage of the Ar-C(O) bond: This would result in a 3,5-dinitrophenyl cation at m/z 167.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Description |

| 315.0855 | [C₁₅H₁₃N₃O₅]⁺˙ | Molecular Ion (M⁺˙) |

| 195.0093 | [C₇H₃N₂O₄]⁺ | 3,5-Dinitrobenzoyl cation |

| 167.0143 | [C₆H₃N₂O₄]⁺ | 3,5-Dinitrophenyl cation |

| 121.0891 | [C₈H₁₁N]⁺˙ | 3,5-Dimethylaniline radical cation |

X-ray Crystallography of this compound and Related Compounds

While a crystal structure for this compound itself is not reported, analysis of analogs like 3,5-Dinitro-N-(4-nitrophenyl)benzamide and N-Methyl-3,5-dinitrobenzamide provides significant insight into its expected solid-state conformation. researchgate.netresearchgate.net

The central amide linkage (-CO-NH-) is expected to be essentially planar. A key conformational feature is the relative orientation of the two aromatic rings. In related N-aryl benzamides, the two rings are typically twisted with respect to each other. For 3,5-Dinitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the mean planes of the two benzene (B151609) rings is 7.78(4)°. researchgate.net A similar significant twist is expected for the title compound to minimize steric hindrance.

The nitro groups are often slightly twisted out of the plane of the benzene ring to which they are attached. In the aforementioned analog, the nitro groups are twisted by angles ranging from 5.01(4)° to 18.94(7)° relative to their respective rings. researchgate.net

Interactive Data Table: Expected Solid-State Molecular Geometry Parameters

Data are based on the crystal structure of 3,5-Dinitro-N-(4-nitrophenyl)benzamide. researchgate.net

| Parameter | Description | Expected Value |

| C-N (Amide) Bond Length | Length of the carbonyl C to N bond | ~1.35 Å |

| C=O (Amide) Bond Length | Length of the carbonyl C to O bond | ~1.23 Å |

| Dihedral Angle | Angle between the two aromatic rings | ~5° - 30° |

| Nitro Group Twist Angle | Angle of NO₂ group out of the ring plane | ~5° - 20° |

The crystal packing of N-substituted 3,5-dinitrobenzamides is predominantly governed by hydrogen bonding and other weak intermolecular interactions. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular structures.

In the crystal structures of analogs like 3,5-Dinitro-N-(4-nitrophenyl)benzamide and N-(2-Hydroxyethyl)-3,5-dinitrobenzamide, molecules are linked into chains or sheets by intermolecular N-H···O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov These chains are a common and stabilizing motif in the crystal packing of secondary amides.

Co-crystallization Studies with Host Molecules

The strategic design of molecular solids through co-crystallization has emerged as a powerful tool in crystal engineering. This technique involves the crystallization of a target molecule with a selected "host" molecule to form a new crystalline solid with modified physicochemical properties. For this compound, the exploration of its ability to form co-crystals with various host molecules is a critical area of research. Such studies are instrumental in understanding the intermolecular interactions that govern the supramolecular assembly of this compound.

Despite the scientific interest in the broader family of dinitrobenzamides, specific and detailed research findings on the co-crystallization of this compound with host molecules are not extensively reported in publicly accessible scientific literature. While studies on the co-crystallization of its precursor, 3,5-dinitrobenzoic acid, with various compounds are available, direct data on the target amide is scarce. The investigation into its co-crystal formation would typically involve screening a range of host molecules with complementary functional groups capable of forming hydrogen bonds, π-π stacking, or other non-covalent interactions. The resulting crystalline structures would then be analyzed using single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the crystal lattice.

Hyphenated and Coupled Spectroscopic Techniques for Complex Characterization

To achieve a thorough characterization of complex molecules such as this compound and its potential co-crystals, the use of hyphenated and coupled spectroscopic techniques is indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a wealth of structural and analytical information.

Commonly employed hyphenated techniques for the analysis of such compounds would include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR).

LC-MS and GC-MS: These techniques are invaluable for the separation of the target compound from any impurities or starting materials, followed by its unequivocal identification based on its mass-to-charge ratio and fragmentation pattern. This is particularly crucial in confirming the successful synthesis and purity of this compound.

LC-NMR: This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the liquid chromatograph. This would be especially useful in the characterization of any analogs or potential degradation products, providing detailed structural information in complex mixtures without the need for prior isolation.

| Technique | Application for this compound | Expected Information |

| LC-MS | Purity assessment and molecular weight confirmation. | Retention time, molecular ion peak, fragmentation pattern. |

| GC-MS | Analysis of volatile analogs or impurities. | Retention time, mass spectrum for structural elucidation. |

| LC-NMR | Structural characterization of the compound and its isomers. | On-line acquisition of proton and carbon NMR spectra. |

| FTIR-ATR | Identification of functional groups. | Vibrational frequencies of N-H, C=O, and NO2 groups. |

| UV-Vis | Study of electronic transitions. | Wavelength of maximum absorption (λmax). |

The comprehensive characterization of this compound through these advanced analytical methodologies is a vital step in unlocking its potential applications in various scientific and technological fields. Further research is warranted to fully explore its crystallographic and spectroscopic properties.

Computational and Theoretical Investigations of N 3,5 Dimethylphenyl 3,5 Dinitrobenzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties, reactivity, and stability of a molecule. Methods like Density Functional Theory (DFT), Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis provide deep insights into the electronic structure.

Density Functional Theory (DFT) Studies of N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as optimized molecular geometry, vibrational frequencies, and reaction energies. Despite its utility, specific DFT studies focused on this compound have not been identified in the reviewed literature. While DFT has been applied to similar dinitrobenzamide derivatives to understand their structure-activity relationships, the specific data for the title compound remains unavailable.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides information on the molecule's stability and its tendency to undergo chemical reactions. A search of existing research did not yield any specific HOMO-LUMO analysis for this compound. Therefore, key electronic properties such as chemical hardness, softness, electronegativity, and the electrophilicity index for this specific molecule have not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density, which contribute to molecular stability. No published studies containing an NBO analysis for this compound were found, meaning that specific donor-acceptor interactions and their stabilization energies for this compound have not been computationally elucidated.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. They provide valuable insights into conformational changes, stability, and interactions with other molecules, such as proteins.

Ligand-Protein Interaction Dynamics

Understanding how a small molecule (ligand) interacts with a protein target is fundamental in drug discovery. MD simulations can model the dynamic binding process, revealing key interactions and the stability of the ligand-protein complex. While some in silico studies, such as molecular docking, have been performed on related dinitrobenzamide compounds to predict their binding to potential protein targets, specific molecular dynamics simulations detailing the ligand-protein interaction dynamics for this compound are not available in the current body of scientific literature.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

This subsection would typically detail the results of molecular docking simulations of this compound with various pharmacological targets. The analysis would identify the most likely binding poses of the compound within the active sites of specific proteins, such as enzymes or receptors. Key interactions, like hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues, would be described.

Without specific research, no pharmacological targets or binding modes for this compound can be reported.

Following the prediction of binding modes, this section would focus on the quantitative assessment of the stability of the this compound-protein complex. This is often expressed as a binding affinity score (e.g., in kcal/mol). Techniques such as molecular dynamics (MD) simulations are frequently used to evaluate the stability of the complex over time in a simulated physiological environment.

No calculated binding affinity values or complex stability analyses for this compound are available.

Structure-Property-Activity Relationships (SPARs) Derived from Computational Models

Structure-Property-Activity Relationship (SPAR) models are computational tools that correlate the structural features of a molecule with its physicochemical properties and biological activity. These models are essential in drug discovery for optimizing lead compounds.

There are no published SPAR models or studies specifically involving this compound from which to derive relationships between its chemical structure and its potential biological activities or properties.

Molecular and Cellular Biological Investigations of N 3,5 Dimethylphenyl 3,5 Dinitrobenzamide

Evaluation of Biological Target Interactions

The biological activity of a compound is defined by its interactions with specific macromolecules in the body. The following subsections detail the investigation of N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide against several key biological targets.

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. An evaluation of a compound's ability to inhibit specific enzymes can provide significant insight into its potential pharmacological profile. While the broader class of benzamides has been investigated against various enzymes, specific inhibitory data for this compound is not available in the reviewed literature. The following sections describe the enzymes targeted for such studies.

Enzyme Inhibition Assays and Mechanistic Studies

Cholinesterase Inhibition (AChE, BChE)

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key enzymes in cholinergic transmission. mdpi.com The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov AChE is primarily responsible for the hydrolysis of acetylcholine at synaptic clefts, while BChE's role becomes more significant in the progression of Alzheimer's disease as its levels increase. mdpi.comnih.gov Compounds are typically evaluated for their ability to inhibit these enzymes, with results often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Specific experimental data on the inhibition of AChE or BChE by this compound could not be located in the provided search results.

Succinate (B1194679) Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, is a critical enzyme in both the tricarboxylic acid (Tread) cycle and the electron transport chain. nih.govnih.gov It catalyzes the oxidation of succinate to fumarate. nih.gov Inhibition of SDH can disrupt cellular respiration and energy metabolism. nih.gov This enzyme is the target for a class of fungicides known as SDHIs. nih.gov Investigating a compound's effect on SDH can reveal potential impacts on cellular bioenergetics. nih.gov

No studies detailing the inhibitory activity of this compound against succinate dehydrogenase were found.

Glucosamine-6-phosphate Synthase Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a vital enzyme in the hexosamine biosynthesis pathway, which produces essential precursors for the synthesis of macromolecules in bacteria and fungi, such as components of the cell wall. nih.govresearchgate.net This makes it an attractive target for the development of novel antimicrobial agents, including antifungal and antibacterial drugs. bohrium.comnih.gov Inhibitors of this enzyme can be assessed for their potential to disrupt microbial growth and survival. nih.gov

There is no available research data concerning the inhibition of Glucosamine-6-phosphate synthase by this compound.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.govresearchgate.netjmb.or.kr Eukaryotic cells have two main types, topoisomerase I and topoisomerase II. jmb.or.kr Because cancer cells have a high rate of proliferation, they are particularly dependent on these enzymes, making topoisomerases a key target for cancer chemotherapy. nih.gov Topoisomerase inhibitors can interfere with the DNA cleavage-relegation reaction cycle, leading to DNA damage and cell death. nih.gov

No specific data on the topoisomerase inhibitory activity of this compound has been reported in the literature reviewed.

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand (a potential drug) for a specific receptor. nih.govnih.gov These studies measure how strongly a compound binds to a target, which is often the first step in identifying its potential mechanism of action and selectivity. Ligand affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Profiling a compound against a panel of different receptors helps to predict its therapeutic effects and potential off-target interactions. nih.gov

Specific receptor binding affinities and a ligand affinity profile for this compound are not available in the public domain based on the conducted searches.

Receptor Binding Studies and Ligand Affinity Profiling

Radioligand Binding Assays for Dissociation Constants

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor, quantified by the dissociation constant (Kd). This method involves using a radioactively labeled ligand to measure its binding to a specific receptor. Saturation experiments can establish the Kd and the maximum receptor density (Bmax), while kinetic experiments measure the rates of ligand-receptor association and dissociation.

Despite the utility of this technique, specific studies employing radioligand binding assays to determine the dissociation constants of this compound for any specific biological target could not be identified in a review of available scientific literature.

Competitive Binding Assays for Target Selectivity

Competitive binding assays are utilized to determine the inhibitory constant (Ki) of a compound, which indicates its affinity for a receptor in the presence of a competing ligand. This assay is crucial for assessing the target selectivity of a molecule by comparing its binding affinity across various receptors.

A comprehensive search of scientific databases did not yield any studies that have conducted competitive binding assays to evaluate the target selectivity of this compound.

Specific Receptor Subtype Interactions (e.g., 5-HT2AR, Estrogen Receptor β)

The interaction of small molecules with specific receptor subtypes, such as the serotonin (B10506) 2A receptor (5-HT2AR) or Estrogen Receptor β (ERβ), is critical for understanding their pharmacological profile. These interactions are often investigated through binding assays and functional studies to determine agonistic or antagonistic activity.

However, there is no available research in the scientific literature that specifically investigates the interactions between this compound and specific receptor subtypes like 5-HT2AR or ERβ.

Mechanistic Studies of Cellular Activities

Mechanisms of Anti-proliferative Effects in Cellular Models

The anti-proliferative activity of a compound describes its ability to inhibit cell growth and is a key area of investigation in cancer research. Mechanisms often involve inducing cell cycle arrest or apoptosis.

Specific research detailing the anti-proliferative effects or the underlying cellular mechanisms of this compound in any cellular model could not be located in the available scientific literature. While a related compound, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been shown to inhibit the proliferation of melanocytes and melanoma cells by arresting the cell cycle, similar studies on the dinitro- derivative are not present.

Disruption of Specific Cellular Pathways (e.g., Melanin (B1238610) Production via TRP-2 Proteasomal Degradation)

Investigation into how chemical compounds disrupt specific cellular pathways is essential for understanding their mechanism of action. One such pathway is melanogenesis, where the enzyme tyrosinase-related protein 2 (TRP-2) plays a significant role. The targeted degradation of proteins through the proteasomal pathway is a known regulatory mechanism in cellular processes.

No studies were found that investigate the effect of this compound on melanin production or its potential to induce proteasomal degradation of TRP-2. Research has been conducted on N-(3,5-dimethylphenyl)-3-methoxybenzamide, a structural analog, which was found to decrease TRP-2 levels through proteasomal degradation, thereby inhibiting melanin synthesis. However, this specific mechanism has not been explored for the dinitro- compound.

Interactions with Microbial Pathogens at a Cellular Level (e.g., Mycobacterium tuberculosis strains, Fungal Cell Membrane Disruption)

The 3,5-dinitrobenzamide (B1662146) scaffold is a subject of research in the development of new antimicrobial agents. Derivatives of this class have shown activity against various microbial pathogens.

Activity Against Mycobacterium tuberculosis

Derivatives of 3,5-dinitrobenzamide have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). This class of compounds is structurally related to known inhibitors of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme in the Mtb cell wall synthesis pathway. Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the mycobacterial cell wall. Studies on various N-alkyl and substituted 3,5-dinitrobenzamides have shown potent antimycobacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to the frontline drug isoniazid. The antimicrobial activity is influenced by the nature of the substituent on the amide nitrogen. While a broad library of these compounds has been explored, specific intracellular and bactericidal potential data for the N-(3,5-dimethylphenyl) derivative was not detailed in the reviewed literature.

Antifungal Activity and Membrane Disruption

Certain derivatives of 3,5-dinitrobenzoic acid have also been investigated for their antifungal properties against Candida species. The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell membrane. This disruption can be achieved by interfering with the synthesis of ergosterol (B1671047), a vital component of the fungal membrane that regulates its fluidity and integrity. Damage to the membrane leads to increased permeability and leakage of cellular contents, resulting in fungal cell death. While the general class of 3,5-dinitrobenzoate (B1224709) and 3,5-dinitrobenzamide derivatives has shown promise, specific studies detailing the membrane disruption potential of this compound are not available.

The user's instructions are to generate a "thorough, informative, and scientifically accurate" article with "detailed research findings" and to "strictly adhere to the provided outline," which focuses solely on "this compound" and its effects on efflux pumps and downstream molecular events.

Given the complete absence of research data on these specific topics for this particular compound, it is impossible to fulfill the request as outlined. Any attempt to write the specified sections would be speculative and would not be based on factual, scientific evidence, thereby violating the core requirements of the prompt.

Therefore, I must conclude that the information required to write the requested article is not available in the public domain. It is not possible to generate content for the specified sections (5.2.4. Inhibition of Efflux Pumps and 5.3. Investigation of Downstream Molecular Events) for this compound.

Structure Activity Relationship Sar Studies of N 3,5 Dimethylphenyl 3,5 Dinitrobenzamide Analogs

Systematic Modification and Biological Evaluation

A key approach to understanding the SAR of the N-phenyl-3,5-dinitrobenzamide scaffold involves the systematic synthesis and biological screening of a wide array of analogs. Research efforts have focused on modifying various parts of the molecule, including the substituents on the phenyl ring and the nature of the amide linkage, to probe their impact on biological activity.

One notable study involved the synthesis of forty-three new molecules based on the N-alkylphenyl-3,5-dinitrobenzamide (DNB) scaffold to investigate their potential as anti-tuberculosis (anti-TB) agents. rsc.orgresearchgate.net These compounds were evaluated against the H37Rv strain of Mycobacterium tuberculosis (MTB) to determine their Minimum Inhibitory Concentration (MIC). The results demonstrated that specific modifications led to compounds with potent nanomolar to sub-micromolar activity. rsc.orgresearchgate.net

Key findings from these systematic modifications include:

Impact of N-substitution: The presence of a substituent on the phenyl ring is crucial for activity. Modifications at this position significantly influenced the anti-TB potency.

Alkyl Chain Length: The length of an alkyl chain, when present, was found to be a critical parameter. Either the absence of the alkyl chain or an excessive increase in its length was shown to diminish the biological activity. researchgate.net

Di-substitution: The creation of N,N-di-substituted analogs generally resulted in a decrease in activity, suggesting that the amide proton (N-H) may be important for interaction with the biological target. researchgate.net

The biological evaluation identified several potent analogs, with compounds 7a and 7d from the study showing particularly high efficacy in both extracellular and intracellular assays. rsc.orgresearchgate.net

Table 1: Biological Activity of Selected N-phenyl-3,5-dinitrobenzamide Analogs against M. tuberculosis H37Rv

| Compound ID | Structure | MIC (µM) |

| 4b | N-(4-propylphenyl)-3,5-dinitrobenzamide | < 0.2 |

| 7a | N-(4-(pentyloxy)phenyl)-3,5-dinitrobenzamide | 0.09 |

| 7c | N-(4-(hexyloxy)phenyl)-3,5-dinitrobenzamide | 0.45 |

| 7d | N-(4-(heptyloxy)phenyl)-3,5-dinitrobenzamide | 0.11 |

| 7j | N-(3-chloro-4-(pentyloxy)phenyl)-3,5-dinitrobenzamide | 0.23 |

| 9a | N-(4-(butylamino)phenyl)-3,5-dinitrobenzamide | 0.9 |

| 11a | N-methyl-N-(4-propylphenyl)-3,5-dinitrobenzamide | 1.52 |

Data sourced from a study on substituted N-alkylphenyl-3,5-dinitrobenzamide analogs. researchgate.net

Identification of Pharmacophore Features Crucial for Activity

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide series, SAR studies have illuminated several key pharmacophoric features. researchgate.netpharmacophorejournal.com

The essential components of the pharmacophore can be broken down as follows:

Aromatic Rings: The presence of two aromatic rings—the 3,5-dinitrophenyl ring and the N-phenyl ring—is a common feature. These rings likely engage in hydrophobic and π-stacking interactions within the target's binding site. mdpi.com

Hydrogen Bond Acceptors: The two nitro groups on the benzamide (B126) portion are strong electron-withdrawing groups and potent hydrogen bond acceptors. mdpi.com Their specific 3,5-disposition is often critical for optimal activity.

Hydrogen Bond Donor: The amide linker (-CONH-) contains a hydrogen bond donor (N-H), which can form crucial interactions with amino acid residues in the target protein. The reduced activity of N,N-di-substituted analogs supports the importance of this feature. researchgate.netpharmacophorejournal.com

Hydrophobic/Substituted Region: The N-phenyl ring and its substituents (like the 3,5-dimethyl groups in the parent compound) represent a region where modifications can tune potency and selectivity. This area likely interacts with a hydrophobic pocket in the biological target.

Elucidation of Key Structural Elements for Receptor Binding and Enzyme Inhibition

Building on the pharmacophore model, the elucidation of key structural elements provides a more detailed picture of how these molecules interact with their biological targets, such as enzymes or receptors. While the precise target for every biological effect may not be known, studies on related nitrobenzamide derivatives suggest potential mechanisms.

For the anti-TB activity of N-alkylphenyl-3,5-dinitrobenzamide analogs, it has been suggested that they may share a mode of action with other potent anti-TB candidates that target the enzyme decaprenylphosphoryl-β-D-ribose-2-epimerase (DprE1). researchgate.net DprE1 is essential for the synthesis of the mycobacterial cell wall.

The key structural elements contributing to this inhibition are:

The 3,5-Dinitrobenzamide (B1662146) Core: This moiety acts as an anchor. The nitro groups can form strong hydrogen bonds or other electrostatic interactions with polar residues in the enzyme's active site. The high reactivity conferred by the nitro groups can also be a factor in the mechanism of action. mdpi.com

The Amide Linker: This linker provides the correct orientation and spacing between the two aromatic rings. The rigidity of the amide bond helps to lock the molecule into a conformation suitable for binding, and the N-H group acts as a critical hydrogen bond donor. researchgate.net

The Substituted N-phenyl Ring: This part of the molecule is believed to interact with a specific sub-pocket of the enzyme. The nature and position of substituents (e.g., alkyl, alkoxy groups) on this ring are critical for optimizing van der Waals and hydrophobic interactions, thereby enhancing binding affinity and inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu By correlating physicochemical properties and structural features (known as molecular descriptors) with activity, QSAR models can predict the potency of new, unsynthesized compounds and provide insights into the factors driving activity. researchgate.net

The development of a robust QSAR model is a multi-step process that can be applied to series like the this compound analogs. researchgate.net

Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activity (e.g., MIC or IC50 values) is assembled. This set is typically divided into a training set for building the model and a test set for validating its predictive power. nih.gov

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can include constitutional, topological, geometric (3D), and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can also be used, which analyze the steric and electrostatic fields surrounding the molecules. mdpi.comnih.gov

Model Validation: The model's predictive ability is rigorously tested using the external test set and statistical metrics such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov

For N-phenyl-3,5-dinitrobenzamide analogs, a predictive QSAR model could screen virtual libraries of related structures to identify new candidates with potentially high activity, thereby prioritizing synthetic efforts. researchgate.netnih.gov

The final QSAR equation provides a quantitative correlation between specific molecular descriptors and the biological outcome. This correlation is key to understanding the SAR on a deeper level.

For instance, a hypothetical QSAR model for the anti-TB activity of these analogs might look like:

pMIC = c0 + c1(LogP) - c2(Steric_Descriptor) + c3*(Electronic_Descriptor)

Where:

pMIC is the negative logarithm of the MIC value (a measure of activity).

LogP is a descriptor for lipophilicity. A positive coefficient (c1) would suggest that higher lipophilicity favors activity, which could be related to the compound's ability to cross the mycobacterial cell wall.

Steric_Descriptor could represent the bulkiness of a substituent on the N-phenyl ring. A negative coefficient (c2) might indicate that overly large groups are detrimental to activity, likely due to steric hindrance in the binding pocket. researchgate.net

Electronic_Descriptor could relate to the charge distribution, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A positive coefficient (c3) could highlight the importance of specific electronic properties of the nitroaromatic system for the mechanism of action. researchgate.net

By analyzing these correlations, researchers can rationalize the experimental SAR data—such as why longer alkyl chains or bulky groups decrease activity—and make informed decisions in the design of new, more potent analogs. mdpi.com

Advanced Analytical and Separation Techniques for N 3,5 Dimethylphenyl 3,5 Dinitrobenzamide Research

Chiral Separation Methodologies

The enantiomers of a chiral compound can exhibit significantly different biological and chemical properties. Consequently, the ability to separate and quantify the individual enantiomers of N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide is crucial. This is primarily achieved through chiral chromatography, which relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

The successful enantioseparation of this compound and related structures is highly dependent on the selection and development of an appropriate CSP. The structure of the target molecule, featuring a π-acidic 3,5-dinitrobenzoyl group and a π-basic 3,5-dimethylphenyl group, guides the choice of CSP. Two major classes of CSPs have proven effective for this type of analyte: Pirkle-type and polysaccharide-based phases.

Pirkle-type CSPs function on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector through a combination of interactions. For π-acidic analytes like this compound, CSPs containing π-basic aromatic groups are particularly effective. nist.gov Conversely, CSPs derived from N-(3,5-dinitrobenzoyl)-α-amino acids are themselves π-acidic and are used to separate analytes containing π-basic (electron-rich) moieties. epa.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamates, are widely recognized for their broad applicability in chiral separations. researchgate.net Cellulose tris(3,5-dimethylphenylcarbamate) is a highly relevant and commercially successful CSP for separating a wide range of chiral compounds, including those with aromatic functionalities similar to the target molecule. restek.comnih.gov The chiral recognition capability of these phases arises from the helical structure of the polysaccharide derivative, which creates chiral grooves and allows for interactions such as hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov Research has shown that a sufficient degree of polymerization (DP) of the cellulose derivative, typically around 18 monomer units, is necessary to achieve optimal chiral recognition. nih.gov

Novel CSPs have also been developed by covalently bonding selectors with similar structural motifs to a silica (B1680970) support. For example, materials prepared by binding (2S)-N-(3,5-dimethylphenyl)-2-[(4-chloro-3,5-dinitrophenyl)carbonylamino]propanamide to aminopropyl silica have been synthesized for use in high-performance liquid chromatography (HPLC). researchgate.net

Table 1: Examples of Chiral Stationary Phases (CSPs) for the Separation of Related Analytes

| CSP Type | Chiral Selector Example | Analyte Type | Key Interactions |

| Pirkle-type (π-basic) | N-(1-naphthyl)leucine | π-acidic analytes (e.g., dinitrobenzamides) | π-π stacking, H-bonding, Dipole-dipole |

| Pirkle-type (π-acidic) | N-(3,5-dinitrobenzoyl)phenylglycine | π-basic analytes | π-π stacking, H-bonding, Dipole-dipole |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates | H-bonding, Steric hindrance, π-π stacking |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates | H-bonding, Steric hindrance, π-π stacking |

| Custom Synthesized | (2S)-N-(3,5-dimethylphenyl) derivatives on silica | Racemic pyrimidones | Covalent bonding, specific analyte interactions |

Achieving baseline separation with high resolution is paramount for the accurate assessment of enantiomeric purity. This requires careful optimization of various chromatographic parameters, including the mobile phase composition, column temperature, and flow rate.

The composition of the mobile phase is a critical factor. In normal-phase chromatography, the mobile phase typically consists of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol). thermofisher.com The concentration of the polar modifier significantly affects the retention times and enantioselectivity; a higher concentration generally leads to shorter retention times but may reduce the separation factor. For acidic or basic analytes, the addition of small amounts of additives like trifluoroacetic acid (TFA) or isopropylamine (B41738) can improve peak shape and resolution by suppressing unwanted interactions with the silica support. nih.govnih.gov

Column temperature also plays a crucial role. Varying the temperature can alter the thermodynamics of the chiral recognition process, thereby affecting the enantioseparation factor. thermofisher.com Lower temperatures often lead to better resolution due to enhanced stability of the transient diastereomeric complexes, although this can also result in broader peaks and longer analysis times. Therefore, a balance must be found to achieve optimal separation efficiency.

The choice between different chromatographic modes, such as HPLC and supercritical fluid chromatography (SFC), can also be significant. SFC, using supercritical CO2 as the main mobile phase component, has been shown to yield better enantioresolution and shorter analysis times compared to HPLC for certain analytes on cellulose tris-(3,5-dimethylphenylcarbamate) columns. nih.gov

Table 2: Influence of Chromatographic Parameters on Enantioseparation

| Parameter | Effect on Separation | Optimization Goal | Example |

| Mobile Phase Composition | Alters retention time and selectivity (α). | Maximize resolution (Rs) while maintaining a reasonable analysis time. | Adjusting hexane/2-propanol ratio; adding 0.1% TFA for acidic analytes. nih.gov |

| Column Temperature | Affects the thermodynamics of interaction (ΔΔH° and ΔΔS°). | Find the optimal temperature that balances resolution and peak efficiency. | Testing separation at 25°C vs. 45°C to observe changes in selectivity. thermofisher.com |

| Flow Rate | Influences column efficiency and analysis time. | Achieve sharp peaks (high N) without excessive column pressure. | Typically set around 0.5-1.0 mL/min for analytical HPLC columns. researchgate.net |

| Additive | Improves peak shape and can enhance selectivity. | Suppress silanol (B1196071) interactions; protonate/deprotonate analyte/CSP. | Using isopropylamine for basic analytes or TFA for acidic analytes. nih.gov |

The separation of enantiomers on a CSP is governed by the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral selector. Understanding the mechanism of chiral recognition provides a rational basis for method development and CSP selection. For this compound, the key interactions involved are π-π stacking, hydrogen bonding, and steric effects. epa.gov

π-π Interactions: The electron-deficient 3,5-dinitrophenyl ring of the analyte is a strong π-acceptor. It can form strong π-π stacking interactions with π-basic (electron-rich) aromatic groups on a CSP. Conversely, the electron-rich 3,5-dimethylphenyl ring can act as a π-donor, interacting favorably with π-acidic sites on a CSP. epa.gov

Hydrogen Bonding: The amide linkage (-CO-NH-) in the molecule provides sites for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions with complementary sites on the CSP are often crucial for effective chiral discrimination.

Steric Interactions: The spatial arrangement of the functional groups on the analyte and the CSP dictates how closely the molecules can approach each other. The "fit" of one enantiomer into the chiral groove or cavity of the CSP may be more favorable than the other, leading to a difference in interaction energy and, consequently, chromatographic retention.

For cinchona alkaloid-based CSPs resolving 3,5-dinitrobenzoyl amino acids, it has been shown that a combination of ion-pairing, hydrogen bonding, and π-stacking is possible only for the more strongly retained enantiomer, providing a clear mechanism for the observed separation. This multi-point interaction model is a cornerstone of chiral recognition theory.

Advanced Chromatographic Techniques for Purity and Identity Confirmation in Research

Beyond chiral separation, confirming the chemical identity and assessing the purity of this compound are essential for research applications. High-Performance Liquid Chromatography and Gas Chromatography are the primary tools for these analyses.

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for determining the purity of non-volatile organic compounds. In a typical setup for a compound like this compound, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase.

A common mobile phase for RP-HPLC consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to ensure good peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to elute all components of a sample mixture with good resolution in a reasonable timeframe.

Detection is typically performed using an ultraviolet-visible (UV-Vis) or a photodiode array (PDA) detector. The dinitrophenyl group in the target molecule provides a strong chromophore, allowing for sensitive detection at specific wavelengths. For unequivocal identity confirmation and analysis of complex mixtures, HPLC can be coupled with mass spectrometry (LC-MS). Method validation according to International Council for Harmonisation (ICH) guidelines is crucial, establishing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the purity assessment.

Table 3: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides nonpolar stationary phase for retention of organic analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Polar component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component; elutes the analyte from the column. |

| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Column Temperature | 25-40 °C | Controls retention time and viscosity. |

| Detection | UV/PDA at a specific wavelength (e.g., 254 nm) | Quantifies the analyte based on its UV absorbance. |

| Injection Volume | 5-20 µL | Amount of sample introduced onto the column. |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound may pose challenges, GC-MS can be an effective tool for identity confirmation and the detection of volatile impurities.

Successful analysis requires careful optimization of the GC conditions. A capillary column with a mid-polarity phase is often suitable. The injector temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. Some dinitrophenyl compounds can be thermally labile, so a thorough evaluation of the injector temperature is necessary. A programmed temperature ramp for the GC oven is used to separate components based on their boiling points and interactions with the stationary phase.

Identity confirmation in GC-MS is highly reliable. The retention time provides a characteristic chromatographic fingerprint, while the mass spectrometer fragments the analyte molecule in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. This spectrum can be compared against commercial or proprietary libraries for positive identification. The combination of retention index and mass spectrum matching provides a very high degree of confidence in compound identification.

Table 4: Example GC-MS Method Parameters for Identity Confirmation

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., Rtx-5, 30 m x 0.25 mm, 0.25 µm) | Separates components of the sample mixture. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250-280 °C | Volatilizes the sample; must be optimized to prevent degradation. |

| Oven Program | Temperature ramp (e.g., 100°C hold 2 min, then 10°C/min to 300°C) | Separates compounds based on volatility. |

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| MS Detector | Quadrupole or Ion Trap | Separates and detects the fragment ions based on their mass-to-charge ratio. |

| Acquisition Mode | Full Scan | Acquires the entire mass spectrum for library matching and identification. |

Spectroscopic Techniques for in-situ Reaction Monitoring in Research Settingsmt.com

In-situ spectroscopic techniques are powerful tools for the real-time study of chemical reactions, providing continuous data on the concentration of reactants, intermediates, and products without altering the reaction mixture. In the research and development of this compound, these methods offer critical insights into reaction kinetics, mechanisms, and the influence of process parameters. The primary synthesis route, involving the reaction of 3,5-dinitrobenzoyl chloride with 3,5-dimethylaniline (B87155), is well-suited for monitoring by techniques such as Fourier-transform infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Raman spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mid-infrared spectroscopy is particularly effective for monitoring the synthesis of this compound as the key functional groups involved in the transformation have distinct and strong absorption bands. researchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of the amidation can be tracked continuously.

The reaction is monitored by observing the decrease in the signal intensity of the reactants and the corresponding increase in the product's signal. Specifically, the consumption of 3,5-dinitrobenzoyl chloride can be followed by the disappearance of its characteristic carbonyl (C=O) stretching band, which is typically found at a higher wavenumber (around 1770-1800 cm⁻¹) for acid chlorides. researchgate.net Concurrently, the formation of the this compound product is identified by the appearance and growth of its unique amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands. researchgate.netthermofisher.com This allows for the precise determination of reaction endpoints and can reveal the presence of any stable intermediates. researchgate.net

The table below details the characteristic infrared frequencies used for monitoring this reaction.

| Species | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Trend During Reaction |

| 3,5-dinitrobenzoyl chloride | Carbonyl | C=O Stretch | 1770 - 1800 | Decrease |

| 3,5-dimethylaniline | Amine | N-H Stretch | 3400 - 3500 | Decrease |

| This compound | Amide | Amide I (C=O Stretch) | 1650 - 1680 | Increase |

| This compound | Amide | Amide II (N-H Bend) | 1510 - 1550 | Increase |

| This compound | Nitro | Symmetric NO₂ Stretch | 1340 - 1360 | Increase |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable technique for in-situ reaction monitoring, particularly when the reactants and products have distinct chromophores that absorb light in the ultraviolet or visible range. vlabs.ac.innih.gov The aromatic rings and nitro groups present in both the reactants and the product, this compound, ensure strong UV absorbance.

As the reaction proceeds, the electronic structure of the molecules changes due to the formation of the amide bond, leading to a shift in the absorption spectra. By monitoring the absorbance at a specific wavelength where the product absorbs strongly and the reactants absorb weakly (or vice versa), a kinetic profile of the reaction can be generated. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis of product formation over time. vlabs.ac.in This data is crucial for calculating reaction rates and understanding the reaction mechanism.

The following table provides an example of kinetic data that could be obtained from in-situ UV-Vis monitoring of the reaction.

| Time (seconds) | Reactant Concentration (M) | Product Concentration (M) | Absorbance at λmax (Product) |

| 0 | 0.100 | 0.000 | 0.050 |

| 30 | 0.067 | 0.033 | 0.450 |

| 60 | 0.045 | 0.055 | 0.700 |

| 90 | 0.030 | 0.070 | 0.875 |

| 120 | 0.020 | 0.080 | 1.000 |

| 180 | 0.009 | 0.091 | 1.138 |

| 240 | 0.004 | 0.096 | 1.200 |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR. It is particularly advantageous for monitoring reactions in aqueous or highly polar media where water's strong IR absorption can interfere with analysis. The symmetric stretching of the nitro (NO₂) groups in this compound provides a strong and distinct Raman signal, making it an excellent marker for tracking product formation. Furthermore, the C=O bond of the acid chloride reactant also has a characteristic Raman shift, allowing for simultaneous monitoring of both reactant consumption and product appearance.

Future Research Directions and Unexplored Avenues for N 3,5 Dimethylphenyl 3,5 Dinitrobenzamide

Design and Synthesis of Next-Generation Analogs with Tailored Activities

The core structure of N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide offers a versatile scaffold for the design and synthesis of novel analogs with potentially enhanced or entirely new biological activities. Future research in this area will likely focus on systematic modifications of its chemical structure to probe structure-activity relationships (SAR).

Key areas for synthetic modification could include: